BAKERBOND(TM) CYANO (CN)
BAKERBOND(TM) CYANO (CN)
Tris, also known as THAM or Tris(hydroxymethyl)aminomethane, is classified as a 1, 2-aminoalcohol. 1, 2-aminoalcohols are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Tris is considered a soluble (in water), relatively neutral compound. Tromethamine is a member of the pyrrolo-pyrrole group of non-steroidal anti-inflammatory drugs (NSAID) with analgesic, anti-inflammatory, and anti-pyretic properties. Tromethamine inhibits both isoforms of cyclooxygenases (COX1 and COX2), thereby blocking the conversion of arachidonic acid to pro-inflammatory pro-prostaglandins. When inhibiting COX2, tromethamine may be effective in relieving pain and inflammation; when inhibiting COX1, this agent may produce unacceptable gastrointestinal side effects.
Tris is a primary amino compound that is tert-butylamine in which one hydrogen attached to each methyl group is replaced by a hydroxy group. A compound widely used as a biological buffer substance in the pH range 7--9; pKa = 8.3 at 20 ℃; pKa = 7.82 at 37 ℃. It has a role as a buffer. It is a triol and a primary amino compound. It is a conjugate base of a member of Htris.
An organic amine proton acceptor. It is used in the synthesis of surface-active agents and pharmaceuticals; as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and used as an alkalizer. (From Merck, 11th ed; Martindale, The Extra Pharmacopoeia, 30th ed, p1424)
Tris is a primary amino compound that is tert-butylamine in which one hydrogen attached to each methyl group is replaced by a hydroxy group. A compound widely used as a biological buffer substance in the pH range 7--9; pKa = 8.3 at 20 ℃; pKa = 7.82 at 37 ℃. It has a role as a buffer. It is a triol and a primary amino compound. It is a conjugate base of a member of Htris.
An organic amine proton acceptor. It is used in the synthesis of surface-active agents and pharmaceuticals; as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and used as an alkalizer. (From Merck, 11th ed; Martindale, The Extra Pharmacopoeia, 30th ed, p1424)
Brand Name:
Vulcanchem
CAS No.:
126850-03-1
VCID:
VC0145349
InChI:
InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
SMILES:
C(C(CO)(CO)N)O
Molecular Formula:
C4H11NO3
Molecular Weight:
121.14 g/mol
BAKERBOND(TM) CYANO (CN)
CAS No.: 126850-03-1
Main Products
VCID: VC0145349
Molecular Formula: C4H11NO3
Molecular Weight: 121.14 g/mol
CAS No. | 126850-03-1 |
---|---|
Product Name | BAKERBOND(TM) CYANO (CN) |
Molecular Formula | C4H11NO3 |
Molecular Weight | 121.14 g/mol |
IUPAC Name | 2-amino-2-(hydroxymethyl)propane-1,3-diol |
Standard InChI | InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 |
Standard InChIKey | LENZDBCJOHFCAS-UHFFFAOYSA-N |
SMILES | C(C(CO)(CO)N)O |
Canonical SMILES | C(C(CO)(CO)N)O |
Boiling Point | 219-220 °C at 10 mm Hg |
Colorform | Crystalline mass WHITE, CRYSTALLINE POWDER |
Melting Point | 171-172 °C |
Physical Description | Liquid |
Description | Tris, also known as THAM or Tris(hydroxymethyl)aminomethane, is classified as a 1, 2-aminoalcohol. 1, 2-aminoalcohols are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Tris is considered a soluble (in water), relatively neutral compound. Tromethamine is a member of the pyrrolo-pyrrole group of non-steroidal anti-inflammatory drugs (NSAID) with analgesic, anti-inflammatory, and anti-pyretic properties. Tromethamine inhibits both isoforms of cyclooxygenases (COX1 and COX2), thereby blocking the conversion of arachidonic acid to pro-inflammatory pro-prostaglandins. When inhibiting COX2, tromethamine may be effective in relieving pain and inflammation; when inhibiting COX1, this agent may produce unacceptable gastrointestinal side effects. Tris is a primary amino compound that is tert-butylamine in which one hydrogen attached to each methyl group is replaced by a hydroxy group. A compound widely used as a biological buffer substance in the pH range 7--9; pKa = 8.3 at 20 ℃; pKa = 7.82 at 37 ℃. It has a role as a buffer. It is a triol and a primary amino compound. It is a conjugate base of a member of Htris. An organic amine proton acceptor. It is used in the synthesis of surface-active agents and pharmaceuticals; as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and used as an alkalizer. (From Merck, 11th ed; Martindale, The Extra Pharmacopoeia, 30th ed, p1424) |
Shelf Life | Stable in light and ai |
Solubility | 79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride In water, 5.50X10+5 mg/L at 25 °C |
Synonyms | Tri(hydroxymethyl)aminomethane Tris Buffer Tris(hydroxymethyl)aminomethane Tris-Magnesium(II)-Potassium Chloride Buffer Tris-Mg(II)-KCl Buffer Trisamine Trizma Trometamol Tromethamine |
Vapor Pressure | 2.2X10-5 mm Hg at 25 °C (est) |
PubChem Compound | 6503 |
Last Modified | Nov 11 2021 |
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